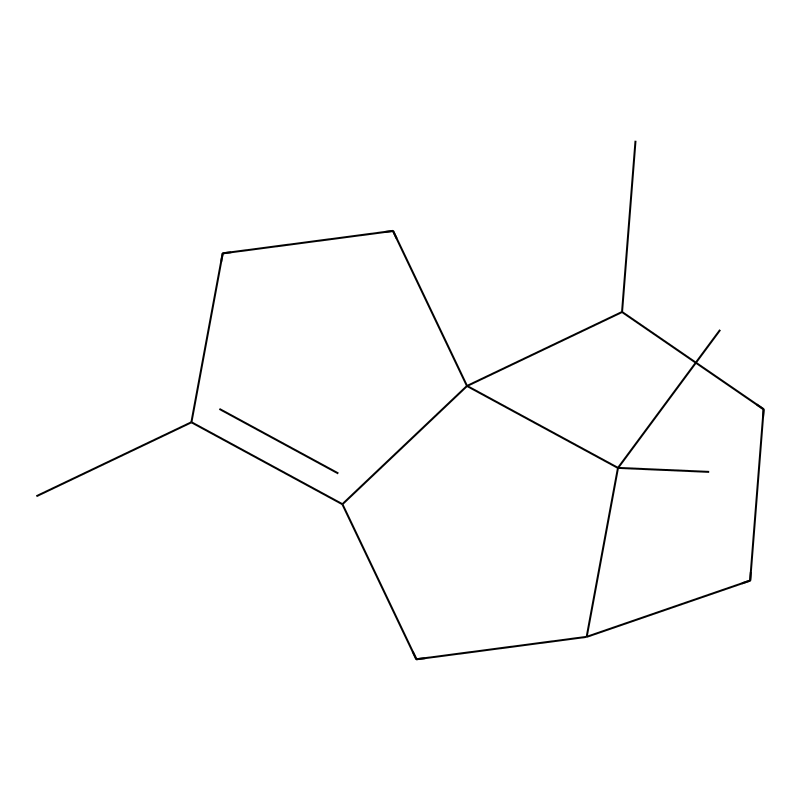

Cyperene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Source and Chemical Properties:

Cyperene is a naturally occurring monoterpene, a class of organic compounds found in various plants. It is a major component of the essential oils extracted from Cyperus rotundus, commonly known as nutgrass or purple nutsedge []. Cyperene possesses a characteristic citrusy aroma and has the chemical formula C₁₀H₁₆. Several studies have explored its chemical properties and potential applications [, ].

Potential Biological Activities:

Some scientific research suggests that cyperene might exhibit various biological activities, although further investigation is necessary to fully understand its potential benefits and mechanisms of action. Studies have reported potential:

- Antimicrobial activity: Cyperene has demonstrated some antimicrobial activity against various bacteria and fungi, suggesting its potential use as a natural disinfectant or preservative [, ].

- Analgesic and anti-inflammatory properties: Research indicates cyperene might possess analgesic (pain-relieving) and anti-inflammatory properties, potentially offering benefits in managing pain and inflammation [, ].

- Anticancer properties: In vitro studies suggest cyperene might have anticancer properties against specific cancer cell lines, although further research is needed to confirm its efficacy and safety in humans [].

Cyperene is a sesquiterpenic hydrocarbon with the chemical formula C15H24, primarily derived from the essential oil of Cyperus rotundus, a perennial plant commonly known as nutgrass or purple nutsedge. This compound is characterized by its complex structure, which contributes to its diverse biological activities and applications in various fields. Cyperene is one of the significant constituents of the essential oil extracted from the rhizomes of Cyperus rotundus, where it exists alongside other terpenoids such as α-cyperone and β-caryophyllene oxide .

- The mechanism of action of cyperene is not fully understood.

- Since it's a component of nutgrass essential oil, it might contribute to the oil's biological activities, which have been studied for potential medicinal properties.

- More research is needed to elucidate cyperene's specific role within the essential oil.

- There is limited data available on the safety hazards of cyperene.

- However, as a general guideline for terpenes, some may exhibit mild skin irritation or respiratory issues upon exposure.

Please note:

- This analysis is based on publicly available scientific information and may not be exhaustive.

- Further research may be required for a more complete understanding of cyperene's properties and applications.

Cyperene exhibits several biological activities that contribute to its medicinal potential. Research indicates that it possesses antioxidant properties, which can protect against oxidative stress and related cellular damage . Additionally, studies have shown that cyperene may have neuroprotective effects and can ameliorate neuronal cell damage induced by oxidative agents . Its anti-inflammatory properties have also been noted, particularly in inhibiting the expression of cyclooxygenase-2 (COX-2) in inflammatory models .

Cyperene has several applications across different domains:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, cyperene is explored for potential therapeutic uses in treating conditions associated with oxidative stress and inflammation.

- Cosmetics: Its antioxidant capabilities make it a candidate for use in cosmetic formulations aimed at protecting skin from oxidative damage.

- Food Industry: Cyperene is utilized for its flavoring properties and potential health benefits in food products.

Research on interaction studies involving cyperene has focused on its synergistic effects with other phytochemicals found in Cyperus rotundus. These studies suggest that cyperene may enhance the biological activities of other compounds, such as flavonoids and other terpenoids, leading to improved therapeutic efficacy . Furthermore, its interactions with cellular pathways involved in inflammation and oxidative stress are areas of active investigation.

Several compounds share structural similarities with cyperene, particularly within the class of sesquiterpenes. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| α-Cyperone | C15H24O | A ketone derivative known for anti-inflammatory properties. |

| β-Caryophyllene | C15H24 | Exhibits anti-inflammatory and analgesic effects; interacts with cannabinoid receptors. |

| Nootkatone | C15H22O | Known for its citrus aroma; has potential insect repellent properties. |

| Cyperol | C15H24O | Exhibits antimicrobial activity; often found alongside cyperene in essential oils. |

Cyperene's unique structural characteristics and specific biological activities differentiate it from these similar compounds, making it a valuable subject for further research in pharmacology and natural product chemistry .